Product packaging for Doxycycline 5-sulfosalicylate(Cat. No.:CAS No. 60683-15-0)

Doxycycline 5-sulfosalicylate

Cat. No.: B13735464
CAS No.: 60683-15-0
M. Wt: 662.6 g/mol
InChI Key: IHGRARUXKULRDG-CVHRZJFOSA-N
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Description

Doxycycline 5-sulfosalicylate is a chemical salt combining the broad-spectrum antibiotic doxycycline with 5-sulfosalicylic acid . The doxycycline component is a second-generation tetracycline class antibiotic known for its bacteriostatic activity, which it exerts by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis . This mechanism gives it efficacy against a wide range of Gram-positive and Gram-negative bacteria, and it is also noted for its anti-inflammatory and immunomodulatory properties . The 5-sulfosalicylic acid component is a versatile reagent frequently used in protein precipitation and as a chemical intermediate . In an industrial context, 5-sulfosalicylic acid is utilized in the production of doxycycline and other antibiotics like methacycline, and methods exist to recover it from doxycycline production waste streams . This combination makes this compound a compound of interest for pharmaceutical research and development, particularly in studies investigating the formulation, stability, and novel applications of tetracycline antibiotics. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H30N2O14S B13735464 Doxycycline 5-sulfosalicylate CAS No. 60683-15-0

Properties

CAS No.

60683-15-0

Molecular Formula

C29H30N2O14S

Molecular Weight

662.6 g/mol

IUPAC Name

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid

InChI

InChI=1S/C22H24N2O8.C7H6O6S/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1-3,8H,(H,9,10)(H,11,12,13)/t7-,10+,14+,15-,17-,22-;/m0./s1

InChI Key

IHGRARUXKULRDG-CVHRZJFOSA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Process Chemistry

Precursor Chemistry and Intermediate Generation

The initial phases of the synthesis are focused on preparing the necessary chemical building blocks. These precursors are specifically designed to facilitate the subsequent critical reaction steps.

A crucial intermediate in the industrial production of doxycycline (B596269) is 11α-Chloro-6-Methenyloxytetracycline p-Toluenesulfonate. patsnap.com This compound is typically generated from oxytetracycline (B609801) through a chlorination reaction followed by dehydration. patsnap.com In one patented method, the dehydration is conducted by reacting oxytetracycline with anhydrous p-toluenesulfonic acid in a high-pressure environment utilizing supercritical carbon dioxide. patsnap.com This process is designed to be environmentally cleaner and more efficient than older methods. patsnap.com

The reaction parameters are tightly controlled to ensure high conversion to the desired intermediate. The molar ratio of reactants and the physical conditions of the reaction are critical for optimizing the yield and purity of the product. patsnap.com

Table 1: Example Parameters for the Synthesis of 11α-Chloro-6-Methenyloxytetracycline p-Toluenesulfonate Data sourced from patent information detailing a specific synthetic method. patsnap.com

ParameterValue
Starting Material Oxytetracycline
Reagent Anhydrous p-toluenesulfonic acid
Solvent/Medium Supercritical carbon dioxide
Temperature 32°C
Pressure 7.4 MPa
Reaction Time 5 to 8 hours
Molar Ratio (Oxytetracycline:p-Toluenesulfonic Acid) 1:1.5 to 1:1.8

5-Sulfosalicylic acid is an essential reagent in the synthesis of doxycycline, serving primarily as an intermediate for purification and isolation. cymitquimica.comchembk.comcphi-online.comchinajqc.com After the key hydrogenation step, the reaction mixture contains a combination of doxycycline isomers. google.com The addition of 5-sulfosalicylic acid to this mixture selectively precipitates the desired α-6-doxycycline isomer as Doxycycline 5-Sulfosalicylate. google.compatsnap.com

This salt formation is a critical purification technique that leverages the specific chemical properties of the desired α-epimer, allowing it to be efficiently separated from the less active β-epimer and other impurities. google.comontosight.ai The resulting crystalline solid, this compound, can then be filtered from the solution. patsnap.com This intermediate is subsequently converted to the final active pharmaceutical ingredient, typically by a basification step to yield the α-6-doxycycline base. google.compatsnap.com

Formation of this compound

The core of the synthesis is the conversion of the chlorinated precursor into the doxycycline structure, a process that requires precise control over reaction conditions to ensure the correct stereochemistry.

The formation of the doxycycline molecule from 11α-Chloro-6-Methenyloxytetracycline p-Toluenesulfonate is achieved through catalytic hydrogenation. google.comgoogle.com This reaction reduces the 6-methylene group and removes the 11α-chloro group. A widely used catalytic system for this transformation is palladium on carbon (Pd/C). patsnap.comgoogle.com

The process involves pressurized hydrogenation in the presence of the Pd/C catalyst. google.com To improve the reaction's selectivity and yield, adjuvants or inhibitors are often added to the system. These can include nitrogen-containing organic compounds such as quinolines or picoline, which can "poison" the catalyst in a controlled manner to favor the formation of the desired isomer. google.comnih.gov While Pd/C is common, other noble metal catalysts, such as rhodium-based systems (e.g., Rh/C), have also been explored for the hydrogenation of tetracycline (B611298) intermediates. nih.govgoogleapis.com The reaction is typically performed in a solvent like ethanol (B145695) or methanol (B129727). patsnap.comgoogle.com

Optimizing the hydrogenation step is crucial for maximizing the yield of the active α-isomer and minimizing reaction time and production costs. Key parameters that are manipulated include temperature, hydrogen pressure, catalyst type and loading, and the composition of the solvent and adjuvants. patsnap.comnih.gov

Research into the synthesis of doxycycline and related compounds has utilized methodologies like Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) to model and optimize reaction or formulation variables. acs.orgresearchgate.net For the hydrogenation reaction, studies have shown that variations in conditions can significantly impact the outcome. For example, one patented process specifies a reaction temperature of 65°C and hydrogen pressure of 5.5 to 6.5 kg/cm ². patsnap.com After the reaction is complete, the mixture is stirred with 5-sulfosalicylic acid for a set period to ensure complete precipitation of the product salt. patsnap.com

Table 2: Influence of Reaction Conditions on Doxycycline Synthesis Yield Data adapted from a study on the microwave-assisted synthesis of doxycycline from oxytetracycline, illustrating the impact of different parameters. nih.gov

EntryHeatingSolventCatalystTemp (°C)Time (h)Yield (β-Doxycycline)Yield (α-Doxycycline)
1ConventionalDMF/H₂ORh/AC 5%7016tracesn.d.
2ConventionalMeOHRh/AC 5%50163.00%n.d.
3MicrowaveDMF/H₂ORh/AC 5%5022.15%n.d.
4MicrowaveMeOHRh/AC 5%50236.90%n.d.
5MicrowaveH₂O (with β-CD)Rh/AC 5%704n.d.14.1%

n.d. = not detected; β-CD = beta-cyclodextrin

The hydrogenation of the 6-methylene group creates a chiral carbon atom at the C6 position, resulting in two possible stereoisomers (epimers): α-doxycycline and β-doxycycline. google.comresearchgate.net The α-epimer is the pharmacologically active form, making stereoselective synthesis a primary goal of the production process. google.com

Achieving high stereoselectivity toward the α-isomer is a significant challenge. Industrial processes have been developed that use specific catalyst systems to control the stereochemical outcome. The use of a Pd/C catalyst that has been modified, or "poisoned," with additives like a thiourea/quinoline mixture can create steric hindrance around the catalyst's active sites. nih.gov This hindrance forces the substrate molecule to approach the catalyst in a specific orientation, thereby favoring the hydrogenation reaction on the face that leads to the α-doxycycline product. nih.gov This approach has been reported to achieve high enantioselectivity. nih.gov Another strategy involves complexing the starting material with cyclodextrins, which can influence the stereochemical pathway of the reaction, leading to a higher yield of the desired α-isomer. nih.govnih.gov

Purification and Isolation Techniques for the Sulfosalicylate Intermediate

The formation of this compound is a critical intermediate step in the synthesis of doxycycline. This salt formation serves as an effective method for purifying the desired α-6-doxycycline epimer from the reaction mixture, which also contains the undesired β-epimer and other process-related impurities. google.comgoogleapis.com The process involves the reaction of the hydrogenated product of a tetracycline precursor with 5-sulfosalicylic acid, leading to the selective precipitation of the α-epimer as the sulfosalicylate salt. google.comgoogleapis.com

Crystallization Strategies and Solvent Selection

The selective crystallization of α-6-doxycycline 5-sulfosalicylate is a pivotal purification step that separates it from the more soluble β-epimer, which largely remains in the solution. googleapis.com The choice of solvent system and the control of physical parameters such as temperature and time are crucial for maximizing the purity and yield of the crystalline intermediate.

Various solvent systems have been documented for the crystallization process. A common approach involves using aqueous alcohol solutions. For instance, a mixture of 60% ethanol in water is a frequently cited solvent. google.compatsnap.com Methanol-water media, specifically with a water content of 30% to 70% by weight, have also been found effective. googleapis.com The reaction of the hydrogenated tetracycline derivative with 5-sulfosalicylic acid in these solvents leads to the precipitation of the desired α-epimer sulfosalicylate salt. googleapis.com

The crystallization process is carefully controlled. A typical procedure involves adding 5-sulfosalicylic acid to the solution containing the doxycycline epimers, followed by a period of stirring at a moderately elevated temperature, for example, 40°C for one hour. google.compatsnap.com This is followed by a cooling and holding period, such as maintaining the mixture at 20°C for six hours, to allow for complete crystallization. google.compatsnap.com Another documented method involves stirring the mixture for 2 hours at 15°C after the addition of 5-sulfosalicylic acid and water. google.com Once crystallization is complete, the solid product is recovered by filtration and washed with solvents like ethanol or aqueous methanol to remove residual mother liquor containing impurities. google.comgoogle.com For further purification, recrystallization of the crude sulfosalicylate from hot absolute methanol containing anhydrous hydrogen chloride has also been reported. google.com

ParameterCondition 1Condition 2Solvent System
Solvent 60% EthanolMethanol-WaterNot specified
Reaction Temp. 40°CRoom Temperature up to 90°C68-72°C (pre-treatment)
Reaction Time 1 hourNot specified30 minutes (pre-treatment)
Crystallization Temp. 20°C5°C15°C
Crystallization Time 6 hours2 hours2 hours
Washing Solvent EthanolWater60% Aqueous Methanol, Acetone, Ether
Reference google.compatsnap.com googleapis.com google.com

Impurity Profiling and Removal during Synthesis

The primary impurity targeted for removal during the formation of this compound is the β-doxycycline epimer (also known as 6-epidoxycycline (B601466) or Impurity A), which is formed alongside the desired α-epimer during the hydrogenation step. googleapis.comgoogle.com The sulfosalicylate salt of the α-epimer is significantly less soluble than that of the β-epimer, allowing for efficient separation through crystallization. googleapis.com

Beyond the β-epimer, other process-related impurities can be present in the crude product. These impurities can originate from starting materials or arise from side reactions during the synthesis. Common impurities identified in doxycycline production include methacycline (B562267) (Impurity B), 4-epidoxycycline (B601463) (Impurity C), 4-epi-6-epi-doxycycline (Impurity D), the starting material oxytetracycline (Impurity E), and 2-acetyl-2-decarbamoyldoxycycline (B601460) (Impurity F). google.commagtechjournal.com

The purification strategy is designed to minimize these impurities in the final intermediate. One patented method involves an acidic heat treatment step prior to the addition of 5-sulfosalicylic acid. The reaction mixture is acidified and heated to a temperature between 68°C and 75°C for 15 to 90 minutes. google.com This process is designed to destroy by-products and impurities, leading to a significantly purer crystalline sulfosalicylate salt upon subsequent precipitation. google.com The effectiveness of purification is monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify doxycycline and its related impurities. magtechjournal.comtbzmed.ac.ir

Impurity NameCommon DesignationOrigin
6-Epidoxycyclineβ-doxycycline / Impurity AEpimerization during hydrogenation
MethacyclineImpurity BIncomplete hydrogenation
4-EpidoxycyclineImpurity CEpimerization
4-Epi-6-epidoxycyclineImpurity DEpimerization
OxytetracyclineImpurity EStarting material
2-Acetyl-2-decarbamoyldoxycyclineImpurity FBy-product
References: googleapis.comgoogle.commagtechjournal.com

Yield Optimization in Intermediate Production

Optimizing the yield of α-6-doxycycline 5-sulfosalicylate is a key focus in the industrial production of doxycycline. Several strategies have been developed to enhance the efficiency of the hydrogenation and subsequent salt formation steps.

The choice of catalyst for the preceding hydrogenation reaction is critical. While heterogeneous catalysts like palladium on carbon (Pd/C) are used, they can result in lower yields and poor stereospecificity. patsnap.com The use of homogeneous catalysts, such as rhodium complexes, has been shown to improve the yield to approximately 85%. patsnap.com Furthermore, a Chinese patent describes a method using sodium trimethoxyborohydride as the reducing agent, followed by precipitation with sulfosalicylic acid, claiming a yield of 92.2% for the intermediate sulfosalicylate salt. google.com

Optimization StrategyMethodReported OutcomeReference
Catalyst Selection Homogeneous rhodium complex catalyst for hydrogenation.Yield improved to ~85%. patsnap.com
Reducing Agent Use of sodium trimethoxyborohydride for reduction.Yield of 92.2% for the sulfosalicylate intermediate. google.com
Process Adjuvants Addition of nitrogen-containing organic compounds during hydrogenation.Improved productivity and stereoselectivity. google.com
Product Recovery Isolation of a second crop from the mother liquor.Increased total yield. googleapis.com
Reagent Recycling Recovery of sulfosalicylic acid from waste liquid.Reduced production costs and waste. google.com

Solid State Chemistry and Materials Science

Thermal Analysis and Decomposition Pathways

Evolved Gas Analysis (e.g., TG-FTIR) of Decomposition Products

The thermal decomposition of doxycycline (B596269) 5-sulfosalicylate has been investigated using techniques such as Thermogravimetry/Differential Thermal Analysis (TG/DTA), Differential Scanning Calorimetry (DSC), and coupled Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR). researchgate.netresearchgate.net These analyses provide a detailed understanding of the gaseous species evolved during the compound's degradation.

The decomposition process for the sulfosalicylate form of doxycycline occurs in multiple steps. researchgate.netresearchgate.net A study by Macedo and colleagues indicated that after melting, the decomposition begins with the release of several gases. researchgate.netresearchgate.net The initial decomposition products identified by TG-FTIR include water, isocyanic acid, and dimethylamine. researchgate.netresearchgate.net The decomposition of the evolved isocyanic acid further yields carbon dioxide and ammonia. researchgate.netresearchgate.net At higher temperatures, around 535 °C, the analysis identified the presence of carbon monoxide, methane (B114726), and additional water in the gaseous phase. researchgate.netresearchgate.net

The evolved gases from the decomposition of doxycycline 5-sulfosalicylate can be attributed to the degradation of both the doxycycline and the 5-sulfosalicylate moieties. The presence of dimethylamine, for instance, is a characteristic degradation product of the doxycycline molecule. researchgate.net The evolution of sulfur dioxide (SO₂) is characteristic of the decomposition of the sulfonate group from the 5-sulfosalicylic acid. marquette.edu In studies of related sulfonic acid salts, the evolution of water and SO₂ from the salt form occurs at significantly higher temperatures than from the free acid. marquette.edu

A representative summary of the evolved gases during the thermal decomposition of this compound and related compounds is presented below.

Temperature RangeEvolved GasLikely Origin
Initial DecompositionWater (H₂O)Doxycycline and/or 5-sulfosalicylate moiety
Initial DecompositionIsocyanic Acid (HNCO)Doxycycline moiety
Initial DecompositionDimethylamine ((CH₃)₂NH)Doxycycline moiety
Secondary DecompositionCarbon Dioxide (CO₂)From decomposition of isocyanic acid
Secondary DecompositionAmmonia (NH₃)From decomposition of isocyanic acid
High Temperature (~535 °C)Carbon Monoxide (CO)Doxycycline moiety
High Temperature (~535 °C)Methane (CH₄)Doxycycline moiety
High Temperature (~535 °C)Water (H₂O)Doxycycline moiety
Not specified in sourceSulfur Dioxide (SO₂)5-sulfosalicylate moiety

This table is a composite representation based on available data for doxycycline sulfosalicylate and related compounds. researchgate.netresearchgate.netresearchgate.netmarquette.edu

Mechanistic Studies of Thermal Degradation

The thermal degradation of this compound is a complex process involving multiple, sequential bond-breaking events. While a complete, detailed mechanism for this specific salt is not fully elucidated in the public domain, a tentative mechanism can be proposed based on the identified decomposition products and the known degradation pathways of tetracycline (B611298) antibiotics and sulfonate salts. researchgate.netresearchgate.netresearchgate.net

The degradation likely initiates after melting, which for doxycycline sulfosalicylate is reported to be around 174 °C. researchgate.netresearchgate.net The initial steps are suggested to involve the cleavage of the more labile functional groups of the doxycycline molecule. The loss of water can occur from the hydroxyl groups, and the dimethylamino group at the C4 position is a known point of fragmentation, leading to the evolution of dimethylamine. researchgate.net The complex four-ring structure of doxycycline undergoes further fragmentation at elevated temperatures, leading to the formation of smaller gaseous molecules like methane and carbon monoxide. researchgate.netresearchgate.net

The thermal degradation of tetracyclines, in general, is known to follow first-order reaction kinetics. acs.org The stability of doxycycline has been shown to be influenced by factors such as pH; for instance, its thermal resistance increases at pH 4.0. acs.org

The proposed major stages of thermal degradation are:

Initial Phase : Elimination of water and volatile functional groups from the doxycycline moiety, such as the dimethylamino group. researchgate.netresearchgate.netresearchgate.net

Intermediate Phase : Decomposition of the tetracycline ring system and the 5-sulfosalicylate counter-ion, leading to the release of isocyanic acid, carbon dioxide, ammonia, and sulfur dioxide. researchgate.netresearchgate.netresearchgate.netmarquette.edu

Final Phase : Carbonization of the remaining organic structure at very high temperatures, with the evolution of methane and carbon monoxide. researchgate.netresearchgate.net

Solid-State Transformations and Phase Transitions

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability and performance. For doxycycline, several crystalline forms, including hydrates and salts, have been identified, each with distinct physicochemical properties. rsc.orgul.ieacs.org These different solid-state forms are known as polymorphs, which have the same chemical composition but different crystal packing and/or conformational arrangements. ul.ie

While specific studies on the polymorphism of this compound are not widely available, the principles governing the solid-state behavior of other doxycycline forms can be extrapolated. Doxycycline is known to exist in different crystalline forms such as the monohydrate and the hyclate, which is a hydrochloride salt hemiethanolate-hemihydrate. rsc.orgacs.org These forms can exhibit different melting temperatures, solubilities, and dissolution rates. rsc.org

Solid-state transformations can be induced by various factors including temperature, humidity, and mechanical stress. For instance, dehydration of a hydrated salt can lead to a new anhydrous crystalline phase or an amorphous form. Such transformations are often reversible. researchgate.net In the case of doxycycline monohydrate, novel polymorphs have been generated using techniques like supercritical antisolvent recrystallization, demonstrating the ability of the molecule to adopt different crystal packing arrangements. ul.ie

It is plausible that this compound could also exhibit polymorphism or undergo solid-state transformations such as dehydration or conversion to an amorphous state under specific conditions. Characterization techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR would be essential to identify and study these transformations. ul.ie

Co-crystallization and Salt Formation Principles with 5-Sulfosalicylic Acid

The formation of a salt, such as this compound, is a common strategy in pharmaceutical sciences to modify the physicochemical properties of an API. nih.gov Salt formation occurs through the reaction of an acidic and a basic functional group, leading to proton transfer and the formation of an ionic bond. nih.gov

5-Sulfosalicylic acid is a versatile counter-ion for salt formation with basic APIs. It possesses both a carboxylic acid group and a sulfonic acid group, with the sulfonic acid being the more acidic of the two and thus the primary site for proton donation in salt formation with a basic drug like doxycycline. researchgate.net

The crystal structures of salts formed with 5-sulfosalicylic acid are stabilized by a network of strong intermolecular interactions, primarily hydrogen bonds. researchgate.netresearchgate.net In the case of this compound, the protonated dimethylamino group of doxycycline would form a strong ionic interaction with the sulfonate anion of 5-sulfosalicylic acid. Additionally, various hydrogen bonding interactions are expected, including:

N-H···O=S : Between the protonated amine of doxycycline and the sulfonate oxygen atoms of the counter-ion. researchgate.net

O-H···O : Between the hydroxyl groups of doxycycline and the sulfonate or carboxyl groups of the counter-ion. researchgate.net

Physicochemical Properties Investigations

Chemical Stability and Degradation Kinetics

The chemical stability of doxycycline (B596269) and its various salt forms is a crucial aspect of its pharmaceutical profile. Tetracyclines, as a class, are known to be susceptible to degradation under various conditions, including light, heat, and changes in pH. lcms.cz

Doxycycline is known to undergo degradation upon exposure to light. lcms.cz Studies on doxycycline have shown that exposure to simulated sunlight leads to its dissipation, a process that is influenced by the pH of the medium. mdpi.com The rate of photolytic degradation of doxycycline increases with rising pH values. mdpi.com For instance, at pH 4, the dissipation of doxycycline after 1 hour of simulated sunlight exposure was 10%, which increased to 52% at pH 7.2. mdpi.com The presence of certain salts can also affect the photolytic degradation of doxycycline. While sodium chloride and sodium nitrate (B79036) showed no significant influence, high concentrations of sodium bicarbonate were found to promote the total dissipation of doxycycline under simulated sunlight. mdpi.com

A study monitoring the degradation of a doxycycline solution exposed to daylight at 40°C over 5.5 days revealed a 5.3% reduction in the parent compound. lcms.cz This degradation was accompanied by the formation of several impurities. lcms.cz

Table 1: Photodegradation of Doxycycline at Different pH Values

pH Dissipation after 0.25h (%) Dissipation after 1h (%) Half-life (h)
4.0 9 10 6.5
5.5 13 21 Not Specified
7.2 36 52 0.7

Data sourced from a study on the photodegradation of doxycycline under simulated sunlight. mdpi.com

Advanced Oxidation Processes (AOPs) have been shown to be effective in degrading doxycycline. The Fenton process, which involves the use of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), has been investigated for doxycycline degradation. researchgate.netdoaj.org Studies have shown that the concentration of H₂O₂ is a statistically significant factor influencing the residual doxycycline concentration. researchgate.netdoaj.org In one study, the optimal conditions for the Fenton process were found to be an H₂O₂ concentration of 611 mg/L and a Fe²⁺ concentration of 25 mg/L at a temperature of 35.0°C. researchgate.netdoaj.org

Other AOPs, such as UV/H₂O₂ and ozonation, have also demonstrated high efficiency in degrading doxycycline, with over 99.6% degradation achieved. nih.gov The UV/H₂O₂ process was able to reduce the antimicrobial activity of doxycycline by 100% within 6 minutes. nih.gov Ozonation also effectively eliminated the antimicrobial activity. nih.gov However, it was noted that the photoperoxidation process could lead to the formation of toxic intermediates. nih.gov

The degradation of doxycycline hydrochloride has also been studied using peroxymonosulfate (B1194676) activated by Fe₃O₄ nanoparticles. nih.gov The primary reactive oxygen species involved in this degradation were identified as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov

The degradation of doxycycline leads to the formation of several products. In a study of doxycycline degradation in solution exposed to light and elevated temperatures, multiple impurities were detected. lcms.cz Impurities 1 and 2 were observed to increase over time, with impurity 4 appearing after 17 hours. lcms.cz After 5.5 days, a total of thirteen impurities were detected. lcms.cz

In thermal degradation studies of doxycycline, metacycline and 6-epidoxycycline (B601466) have been identified as degradation products at high temperatures. nih.gov

During the Fenton process, several degradation products of doxycycline with different molecular masses have been identified. researchgate.net The biotransformation of doxycycline by the bacterium Chryseobacterium sp. WX1 was found to proceed through an initial hydroxylation, followed by a series of further transformations leading to seven identified biotransformation products. nih.gov

Table 2: Identified Degradation Products of Doxycycline

Degradation Condition Identified Products Reference
Light and Elevated Temperature Impurities 1-13 (unspecified structures) lcms.cz
High Temperature Metacycline, 6-Epidoxycycline nih.gov
Fenton Process Products with m/z 444, 104, 154, 502 researchgate.net
Microbial Degradation (Chryseobacterium sp. WX1) Seven biotransformation products (unspecified structures) nih.gov

Degradation in Biological Matrices (non-human, in vitro enzymatic studies)

The biodegradation of doxycycline by microorganisms is a significant area of research, particularly in the context of environmental remediation. Several bacterial and fungal species have been shown to degrade doxycycline.

Studies have demonstrated that soil microorganisms play a crucial role in the degradation of doxycycline. The average degradation half-life of doxycycline in non-sterilized soil was found to be significantly shorter than in sterilized soil (13.85 days vs. 29.26 days), indicating the importance of microbial activity. frontiersin.org

Bacterial strains isolated from the gastrointestinal tract of the cucurbit beetle (Diabrotica speciosa), namely Enterobacter cloacae and Stenotrophomonas maltophilia, have shown the ability to biodegrade doxycycline. scielo.br E. cloacae was able to reduce the antibiotic concentration by over 38% in a saline medium after 96 hours, with two degradation products being identified. scielo.br The bacterium Chryseobacterium sp. WX1, isolated from activated sludge, was capable of completely degrading 50 mg/L of doxycycline within 44 hours. nih.gov

Fungal species have also been investigated for their ability to degrade doxycycline. The soil fungi Purpureocillium lilacinum and Trichoderma asperellum have demonstrated the capacity to deactivate doxycycline hyclate. hu.edu.jo P. lilacinum showed a higher deactivation ability (77.78%) compared to T. asperellum (75.45%). hu.edu.jo Ligninolytic fungi such as Bjerkandera adusta and Phlebia spadiceum have also emerged as promising candidates for antibiotic degradation processes. nih.gov

Engineered enzymes have also been explored for doxycycline degradation. An engineered myoglobin (B1173299) with high peroxidase activity was able to effectively degrade doxycycline, with a degradation rate of approximately 94% within 5 minutes. mdpi.com

Enzymatic Deactivation Pathways

The primary mechanism of doxycycline's antibacterial action is the inhibition of protein synthesis by binding to the 30S ribosomal subunit. nih.govnih.gov However, bacteria have developed enzymatic deactivation pathways as a means of resistance.

A key enzyme implicated in the degradation of doxycycline is a flavin-dependent monooxygenase encoded by the tet(X) gene. bohrium.comnih.gov This enzyme catalyzes the initial and critical step in the deactivation pathway: the hydroxylation of the doxycycline molecule. nih.gov Studies on Chryseobacterium sp. WX1, a bacterium capable of completely degrading high concentrations of doxycycline, identified the tet(X) gene as the facilitator of this primary hydroxylation. nih.gov Following this initial step, a series of further transformations occur, leading to the breakdown of the antibiotic into various biotransformation products. nih.gov Proteomic analyses have helped to identify other enzymes that likely mediate these subsequent downstream modifications of the hydroxylated doxycycline derivatives. nih.gov

Research involving recombinant Escherichia coli strains engineered to express the tet(X) gene demonstrated a high capacity for doxycycline degradation, with a degradation rate of 95.0% within 48 hours. bohrium.com The degradation process by both the whole recombinant cells and their cell extracts was found to follow first-order kinetics. bohrium.com

Other bacterial species isolated from environmental or biological sources, such as Enterobacter cloacae and Stenotrophomonas maltophilia, have also shown the ability to biodegrade doxycycline. scielo.br These bacteria enzymatically transform the parent compound into new, less complex chemical structures, demonstrating alternative microbial degradation routes. scielo.br The degradation by E. cloacae was noted to be more significant, reducing the antibiotic concentration by over 38% in a saline medium after 96 hours. scielo.br

Enzyme/GeneOrganismMechanismKey FindingReference
Tet(X) monooxygenaseChryseobacterium sp. WX1, Recombinant E. coliCatalyzes the hydroxylation of doxycyclineCritical first step in the degradation cascade; leads to complete degradation. nih.gov
Various enzymesEnterobacter cloacae, Stenotrophomonas maltophiliaStructural transformation via cellular enzymatic processesAble to grow in high concentrations of the antibiotic and reduce its concentration over time. scielo.br

Influence of Salt Form on Material Properties (excluding bioavailability)

The salt form of an active pharmaceutical ingredient like doxycycline significantly influences its material properties, which can affect its formulation and stability. The addition of 5-sulfosalicylic acid to form the sulfosalicylate salt is known to alter properties such as solubility and stability compared to other forms like the hyclate or monohydrate. ontosight.ai

One of the most distinct differences is observed in the thermal behavior. As noted previously, doxycycline sulfosalicylate decomposes without melting, whereas doxycycline monohydrate exhibits a melting point at approximately 174°C, and doxycycline hyclate melts with decomposition around 201-209°C. researchgate.netumich.educhemicalbook.com This difference in thermal stability is a critical material property.

Solubility is another key differentiator. Doxycycline hyclate is described as being freely soluble in water. chemicalbook.com In contrast, the base form of doxycycline is only very slightly soluble in water. nih.gov The process of forming the sulfosalicylate salt itself can be used as a purification method based on solubility differences. In the synthesis of doxycycline, the desired alpha-6-epimer can be selectively crystallized from a solution as the sulfosalicylate salt, while the undesired beta epimer remains in the solution, highlighting a significant difference in the crystallization and solubility properties of the epimeric salts. googleapis.com

The crystal structure also varies between salt forms. Studies comparing doxycycline monohydrate and doxycycline hyclate revealed differences in their crystal lattices, the number of molecular conformers present, and their supramolecular structures, which in turn affect properties like dissolution rate. researchgate.net The hyclate form, which is a hemiethanolate hemihydrate of doxycycline hydrochloride, has a different crystal packing compared to the monohydrate form. researchgate.netchemicalbook.com These structural variations underscore how the choice of salt counter-ion (e.g., sulfosalicylate, hydrochloride) directly impacts the fundamental material properties of the doxycycline compound.

PropertyDoxycycline 5-sulfosalicylateDoxycycline HyclateDoxycycline MonohydrateReference
Water Solubility Used to selectively crystallize the alpha-epimerFreely solublePoor water solubility mentioned as a general issue for doxycycline forms researchgate.netchemicalbook.comgoogleapis.com
Melting Point Does not melt; decomposes directly~201-209 °C (decomposes)~174 °C researchgate.netresearchgate.netumich.educhemicalbook.com
Thermal Decomposition Decomposes in two stepsDegrades with two peaks at ~160°C and ~222°CDecomposes in three steps after melting researchgate.netmdpi.com
Crystal Structure Notes Allows for purification of epimers by crystallizationContains ethanol (B145695) and water in crystal lattice (hemiethanolate hemihydrate)Contains one water molecule per doxycycline molecule researchgate.netchemicalbook.comgoogleapis.com

Analytical and Bioanalytical Methodologies for Research Applications

Chromatographic Techniques

Chromatography is a fundamental tool for the separation, identification, and quantification of Doxycycline (B596269) 5-sulfosalicylate and its related substances. High-performance liquid chromatography and thin-layer chromatography are particularly valuable in this context.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of doxycycline and its derivatives. The development of a robust and validated HPLC method is essential for reliable results.

Several studies have focused on developing and validating reversed-phase HPLC (RP-HPLC) methods for the determination of doxycycline. These methods are often designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient from its degradation products. For instance, a stability-indicating RP-HPLC method was developed using a C18 column and a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer, with UV detection at various wavelengths such as 268 nm, 325 nm, or 350 nm. jpccr.eunih.govijpar.com

Method validation typically includes assessing parameters such as linearity, accuracy, precision (intraday and interday), specificity, and the limits of detection (LOD) and quantification (LOQ). nih.govtbzmed.ac.ir For example, one validated method demonstrated linearity over a concentration range of 30-300 μg/mL with an LOD of 0.02 μg/mL and an LOQ of 0.1 μg/mL. jpccr.eu Another study reported an LOD and LOQ of 0.087 μg/mL and 0.264 μg/mL, respectively. nih.gov These validated methods are crucial for quality control of bulk doxycycline and its formulations. tbzmed.ac.ir

Table 1: Exemplary HPLC Method Parameters for Doxycycline Analysis

ParameterCondition 1Condition 2Condition 3
Column Perfectsil Target ODSC8 reversed phase (250 mm x 4.0 mm, 5.0 µm)Altima C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% KH2PO4 buffer (60:40 v/v)Acetonitrile : Potassium dihydrogenorthophosphate buffer (pH 4.0) (40:60 v/v)Acetonitrile : Water with orthophosphoric acid (pH 2.5) (20:80 v/v)
Flow Rate 1.0 mL/min1.0 mL/minNot Specified
Detection Wavelength 268 nm325 nm350 nm
Column Temperature Ambient (25 °C)Ambient (25 °C)40 °C
Linearity Range 25 – 150 µg/ml30-300 μg/mLNot Specified
LOD Not Specified0.02 μg/mL0.087μg/ml
LOQ Not Specified0.1 μg/mL0.264μg/ml

This table presents a compilation of typical parameters from various published HPLC methods for doxycycline analysis and is for illustrative purposes. jpccr.eunih.govijpar.comtbzmed.ac.ir

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and assessing the purity of compounds. wikipedia.orgshoko-sc.co.jp In the context of Doxycycline 5-sulfosalicylate, TLC can be employed to separate doxycycline from its potential impurities. nih.gov

For reaction monitoring, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. ualberta.canews-medical.net By spotting the reaction mixture on a TLC plate at different time intervals, the progress of the reaction can be visualized. ualberta.ca A single spot corresponding to the product at the end of the reaction indicates its completion. news-medical.net

For purity assessment, a sample of the compound is spotted on a TLC plate, and after development, the presence of a single spot suggests a pure compound. ualberta.canews-medical.net A described TLC method for doxycycline utilizes a silica (B1680970) gel plate sprayed with a 10% sodium edetate solution (pH 9.0) and a mobile phase of dichloromethane-methanol-water (59:35:6, v/v/v) to effectively separate doxycycline from its impurities. nih.gov Visualization of the separated spots can be achieved under UV light or by using staining reagents like iodine vapor. wikipedia.org

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound, as well as for identifying any degradation products.

Mass Spectrometry (MS) for Structural Confirmation and Degradation Product Identification

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its chemical structure. In conjunction with liquid chromatography (LC-MS), it is a key tool for identifying impurities and degradation products of doxycycline. ncsu.edu The fragmentation profile obtained from MS analysis helps in piecing together the structure of unknown compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the complete structural elucidation of organic molecules, including complex antibiotics like doxycycline. nih.govspringernature.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the connectivity between atoms within the molecule. nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for determining the chemical environment of the hydrogen and carbon atoms, respectively. semanticscholar.org For this compound, ¹H NMR spectra would confirm the presence of protons associated with both the doxycycline and the 5-sulfosalicylate moieties. chemicalbook.comresearchgate.netresearchgate.net More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide further details on proton-proton and proton-carbon correlations, respectively, to definitively map out the molecular structure. semanticscholar.org

Raman Spectroscopy (e.g., SERS) for Quantitative and Qualitative Analysis

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides a chemical fingerprint of a molecule, making it suitable for both qualitative and quantitative analysis. europeanpharmaceuticalreview.comhoriba.com The Raman spectrum of a pharmaceutical product is unique and can be used for identification and to assess its quality. europeanpharmaceuticalreview.com

For quantitative analysis, the intensity of Raman signals can be correlated with the concentration of the analyte, allowing for the development of calibration curves. horiba.comfrontiersin.org Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variation of the technique that can be used for the detection of low concentrations of analytes. nih.gov SERS has been applied to the analysis of doxycycline, demonstrating its potential for rapid and sensitive detection. europeanpharmaceuticalreview.comnih.gov Studies have shown that a characteristic Raman peak for doxycycline can be observed at 1272 cm⁻¹, and a linear relationship between SERS intensity and concentration can be established. nih.gov

UV-Visible Spectroscopy for Concentration Determination

UV-Visible spectroscopy is a widely utilized analytical technique for the quantitative determination of doxycycline salts in various solutions. This method is based on the principle that the doxycycline molecule absorbs light in the ultraviolet-visible range, and the amount of light absorbed is directly proportional to its concentration, as described by the Beer-Lambert law. The determination of concentration relies on measuring the absorbance at a specific wavelength of maximum absorption (λmax).

For doxycycline and its salts, the λmax is characteristic of the doxycycline chromophore itself. While the specific salt form, such as 5-sulfosalicylate, and the solvent used can cause minor shifts in the absorption spectrum, studies on other doxycycline salts like the hyclate provide a strong basis for the methodology. Research has identified several effective wavelengths for quantifying doxycycline. For instance, absorption maxima have been reported at approximately 270 nm, 274.4 nm, and 325 nm depending on the solvent and pH. jpccr.euhumanjournals.comjddtonline.info In one study using 0.1 M HCl, the λmax was observed at 240 nm. researchgate.net

The development of a UV-Visible spectroscopic method for determining the concentration of this compound involves establishing a calibration curve. This is achieved by preparing a series of standard solutions of known concentrations and measuring their corresponding absorbance values at the predetermined λmax. A plot of absorbance versus concentration should yield a linear relationship, which is a prerequisite for accurate quantification. The linearity of this method for doxycycline has been validated over various concentration ranges, often showing a high correlation coefficient (R²) of 0.999 or greater. jpccr.eujddtonline.infowisdomlib.org The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters that define the sensitivity of the method. For doxycycline hyclate, LOD and LOQ have been reported as low as 0.02 µg/mL and 0.1 µg/mL, respectively, in some methods, demonstrating high sensitivity. jpccr.eujddtonline.infowisdomlib.org

Table 1: Examples of UV-Visible Spectroscopic Parameters for Doxycycline Analysis Note: These parameters were established for Doxycycline Hyclate but demonstrate the general analytical ranges for Doxycycline.

ParameterReported ValueSolvent/ConditionsSource
λmax270 nmMethanol (B129727) jddtonline.info
λmax274.4 nmWater humanjournals.com
λmax325 nmAcetonitrile-buffer mixture jpccr.eu
Linearity Range5-50 µg/mlMethanol jddtonline.info
Linearity Range14.4-33.6 µg/mlWater humanjournals.com
Correlation Coefficient (R²)0.999Methanol jddtonline.info
Limit of Detection (LOD)0.53 µg/mlMethanol jddtonline.info
Limit of Quantitation (LOQ)1.55 µg/mlMethanol jddtonline.info

Advanced Characterization for Solid-State Properties

The solid-state properties of an active pharmaceutical ingredient like this compound are critical as they influence its stability, dissolution, and bioavailability. Advanced characterization techniques are essential for a comprehensive understanding of these properties. rroij.com

X-Ray Powder Diffraction (XRPD) is a primary technique used to investigate the crystalline nature of materials. longdom.org It can distinguish between crystalline and amorphous forms and identify different polymorphic forms of this compound. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific solid-state structure. longdom.org Single-crystal X-ray diffraction can provide even more detailed information, determining the precise arrangement of atoms within the crystal lattice and elucidating intermolecular interactions such as hydrogen bonds. researchgate.netresearchgate.net

Thermal analysis methods, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) , are employed to study the material's behavior as a function of temperature. longdom.org DSC measures the heat flow associated with thermal transitions, allowing for the determination of melting points, glass transitions, and polymorphic transformations. rroij.com TGA measures changes in mass with temperature, providing information on desolvation and decomposition processes. For instance, the thermal behavior of doxycycline sulfosalicylate has been investigated, showing decomposition occurs in multiple steps following its melting. researchgate.net

Scanning Electron Microscopy (SEM) is used to visualize the particle morphology, including size, shape, and surface texture. rroij.com These characteristics are crucial as they can significantly impact the powder's flow properties and dissolution rate.

Fourier-Transform Infrared (FTIR) Spectroscopy is another valuable tool. It identifies the functional groups within the molecule and can be used to study intermolecular interactions, such as the hydrogen bonding that stabilizes the crystal structure. researchgate.net Changes in the FTIR spectrum can indicate polymorphic transformations or the conversion from a crystalline to an amorphous state. researchgate.net These advanced techniques collectively provide a detailed profile of the solid-state characteristics of this compound, which is vital for formulation development and ensuring product quality. longdom.org

Table 2: Advanced Solid-State Characterization Techniques and Their Applications

TechniqueInformation ProvidedRelevance to this compound
X-Ray Powder Diffraction (XRPD)Crystallinity, polymorphism, phase purity. longdom.orgIdentifies if the compound is crystalline or amorphous and detects different crystal forms.
Differential Scanning Calorimetry (DSC)Melting point, phase transitions, heat of fusion. rroij.comDetermines the melting temperature and characterizes thermal transitions. researchgate.net
Thermogravimetric Analysis (TGA)Thermal stability, decomposition temperature, solvent content. researchgate.netInvestigates the decomposition pathway and thermal stability of the salt. researchgate.net
Scanning Electron Microscopy (SEM)Particle size, shape, and surface morphology. rroij.comVisualizes the physical form of the powder, which affects processing and dissolution.
Fourier-Transform Infrared (FTIR) SpectroscopyFunctional groups, intermolecular bonding. researchgate.netConfirms chemical structure and studies hydrogen bonding patterns in the solid state.

Theoretical and Computational Chemistry

Molecular Modeling and Dynamics Simulations

Molecular modeling of Doxycycline (B596269) 5-sulfosalicylate would begin with the construction of the individual doxycycline cation and 5-sulfosalicylate anion structures. Doxycycline itself is a complex molecule with multiple chiral centers and functional groups capable of forming various conformations. researchgate.netrsc.org Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of the doxycycline cation and its interactions with the 5-sulfosalicylate counter-ion and surrounding solvent molecules.

MD simulations on doxycycline and its derivatives have been employed to study their interactions with biological targets, such as the Aβ42 amyloid fibrils, revealing that doxycycline binds to exposed hydrophobic amino acids, leading to a destabilization of the fibrillar structure. nih.gov In the context of Doxycycline 5-sulfosalicylate, MD simulations would be invaluable for understanding the stability of the ion pair in an aqueous environment. These simulations could predict the formation and lifetime of hydrogen bonds and other non-covalent interactions between the two ions.

Table 1: Potential Intermolecular Interactions in this compound

Interacting Group on Doxycycline CationInteracting Group on 5-Sulfosalicylate AnionType of Interaction
Protonated dimethylamino groupSulfonate group (-SO₃⁻)Ionic interaction, Hydrogen bonding
Hydroxyl groups (-OH)Sulfonate group (-SO₃⁻), Carboxylate group (-COO⁻), Phenolic hydroxyl group (-OH)Hydrogen bonding
Amide group (-CONH₂)Sulfonate group (-SO₃⁻), Carboxylate group (-COO⁻)Hydrogen bonding
Phenolic diketone systemAromatic ringπ-π stacking

This table is a theoretical representation of potential interactions and is not based on direct experimental data for this compound.

Quantum Chemical Calculations (e.g., TD-DFT for electronic properties)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules. For this compound, DFT calculations could be used to optimize the geometry of the ion pair, providing precise information on bond lengths, bond angles, and dihedral angles.

DFT has been used to study the keto-enol tautomerism of doxycycline, with the enol form being significantly more favorable. academie-sciences.fr Such calculations for the 5-sulfosalicylate salt would help in understanding how the presence of the counter-ion influences the electronic distribution within the doxycycline molecule.

Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can provide theoretical UV-Vis spectra for this compound. This would allow for a comparison with experimental spectra and help in understanding the electronic transitions involved.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

PropertyPredicted Value/Characteristic
HOMO-LUMO GapExpected to be in a range typical for organic salts, influencing reactivity and stability.
Molecular Electrostatic Potential (MEP)Negative potential around the sulfonate and carboxylate groups of the anion; Positive potential around the protonated amine of the doxycycline cation.
Natural Bond Orbital (NBO) AnalysisWould likely show significant charge transfer from the 5-sulfosalicylate anion to the doxycycline cation.

The values in this table are predictive and would require specific DFT calculations for this compound for quantification.

Hirshfeld Surface Analysis and Energy Frameworks for Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in crystal structures. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the nature of these interactions (e.g., hydrogen bonds, van der Waals forces).

While a crystal structure for this compound is not publicly available, Hirshfeld surface analysis of the known crystal structures of doxycycline monohydrate and doxycycline hyclate reveals a complex network of hydrogen bonds. researchgate.netrsc.orgresearchgate.net In the monohydrate form, each doxycycline molecule interacts with two other doxycycline molecules and three water molecules, forming a compact supramolecular network. researchgate.netrsc.org

Prediction of Physicochemical Properties based on Molecular Structure

The molecular structure of this compound, with the presence of both a lipophilic tetracycline (B611298) core and highly polar sulfonate and carboxylate groups, suggests it will have interesting physicochemical properties. Computational methods can be used to predict properties such as solubility, lipophilicity (logP), and pKa.

The presence of the highly polar sulfonate group from the 5-sulfosalicylate counter-ion would be expected to significantly influence the aqueous solubility of doxycycline. While doxycycline itself is slightly soluble in water, the salt form with sulfosalicylic acid is anticipated to have enhanced solubility. polimi.it

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict these properties based on a set of molecular descriptors calculated from the 2D or 3D structure of the compound.

Table 3: Predicted Physicochemical Properties

PropertyInfluencing Factors from Molecular StructurePredicted Trend
Aqueous SolubilityPresence of ionic sulfonate and carboxylate groups.Higher than doxycycline base.
Lipophilicity (logP)Balance between the lipophilic tetracycline backbone and the hydrophilic functional groups of both ions.Lower than doxycycline base.
pKaThe acidic and basic functional groups on both the doxycycline and 5-sulfosalicylate moieties.Multiple pKa values corresponding to the various ionizable groups.

These predictions are qualitative and would need to be confirmed by experimental measurements or more detailed computational studies.

Interactions and Complexation Studies Non Biological Context

Metal Ion Complexation Properties of 5-Sulfosalicylic Acid Moiety

The 5-sulfosalicylic acid (5-SSA) component of the compound is a polyfunctional ligand capable of forming stable complexes with a variety of metal ions. laballey.com Its structure, featuring sulfonic acid, carboxylic acid, and hydroxyl functional groups, allows for versatile coordination modes. onu.edu.ua The deprotonation state of 5-SSA, which can range from neutral to triply deprotonated, influences its binding behavior with metal centers. onu.edu.ua

Studies have demonstrated that 5-SSA effectively chelates numerous metal ions, a property utilized in applications such as metal scavenging and detection. chemicalbook.comabcam.com The complexation behavior has been investigated for several 3d-block transition metals. For instance, pH-metric studies on the interaction of 5-SSA with Cobalt(II), Nickel(II), and Copper(II) have established the formation of various binary complex species, including ML, MLH, and ML2, where M represents the metal ion and L represents the 5-SSA ligand. The stability of these complexes is influenced by factors such as the dielectric constant of the medium, with electrostatic forces playing a dominant role in the equilibrium process.

Beyond transition metals, 5-SSA also forms polymeric structures with alkali and post-transition metals like Rubidium(I), Caesium(I), and Lead(II). usc.edu.au In these complexes, the metal centers are interlinked through oxygen donors from the sulfonate, carboxylate, and phenolate (B1203915) groups of the 5-sulfosalicylate ligands, often resulting in three-dimensional framework polymer structures. usc.edu.au

The doxycycline (B596269) moiety itself is also a well-known metal chelator, with a high affinity for ions such as iron, copper, and zinc. nih.govnih.gov It possesses multiple potential binding sites, including the tricarbonylamide group of ring A and the phenolic-diketone oxygens of the BCD rings, allowing it to form 1:1 complexes with ions like Fe(III) and Pt(II). nih.govresearchgate.net This intrinsic chelating ability of doxycycline complements that of the 5-sulfosalicylate anion.

Table 1: Examples of Metal Ion Complexes with 5-Sulfosalicylic Acid (5-SSA) Moiety
Metal IonComplex Species FormedStructural CharacteristicsReference
Co(II)ML, MLH, ML2Binary complexes studied by pH metry.
Ni(II)ML, MLH, ML2Binary complexes studied by pH metry.
Cu(II)ML, MLH, ML2Binary complexes studied by pH metry.
Rb(I)[Rb3(H2SSA)(HSSA)(H2O)4]n3D hydrogen-bonded framework polymer. usc.edu.au
Cs(I)[Cs(H2SSA)]n3D framework polymer structure. usc.edu.au
Pb(II)[Pb(H2SSA)2(H2O)]nHelical step-polymer ribbon substructures. usc.edu.au

Proton-Transfer Complexes and Adduct Formation

The acidic nature of both the sulfonic and carboxylic acid groups on the 5-sulfosalicylic acid moiety facilitates the formation of proton-transfer complexes with various organic bases. In these interactions, a proton is transferred from the acidic group of 5-SSA to a basic site on the other molecule, resulting in the formation of an ion pair.

Research has shown that 5-sulfosalicylic acid can form such complexes with different types of compounds. For example, it is known to form proton-transfer dye complexes with diazo compounds like 4-(phenyldiazenyl)aniline. abcam.com Furthermore, its reaction with organic Lewis bases, such as benzylamine, can lead to the formation of salts containing a dianionic 5-sulfonatosalicylate species, which is a result of proton transfer from both the sulfonic and carboxylic acid groups. researchgate.net

The formation of these adducts can significantly alter the physicochemical properties of the parent molecules. For instance, the formation of salts between 5-sulfosalicylic acid and the poorly soluble drug dapsone (B1669823) has been shown to prevent the formation of certain intermolecular hydrogen bonds present in the pure drug, thereby enhancing its solubility. researchgate.net This highlights the role of proton transfer in creating new solid-state forms with modified properties.

Supramolecular Interactions with Other Small Molecules

Both components of doxycycline 5-sulfosalicylate are capable of engaging in a variety of supramolecular interactions, such as hydrogen bonding and π–π stacking, which allow for the formation of larger, organized assemblies with other small molecules.

The 5-sulfosalicylic acid moiety, with its multiple functional groups and aromatic ring, is an effective building block for constructing supramolecular networks. onu.edu.ua It can act as both a hydrogen bond donor and acceptor, facilitating the creation of robust hydrogen-bonded frameworks. The presence of the aryl ring also allows for π–π stacking interactions, which contribute to the stability of the resulting crystal structures. onu.edu.ua

The doxycycline molecule also exhibits a strong tendency to form supramolecular complexes. Its crystal structure is often stabilized by a compact network of intermolecular hydrogen bonds. rsc.orgresearchgate.net Studies have demonstrated its ability to form inclusion complexes with host molecules like cyclodextrins. For example, doxycycline forms a 1:1 inclusion complex with sulfobutylether-β-cyclodextrin (SBE-β-CD), where the drug molecule is partially encapsulated within the cyclodextrin (B1172386) cavity. nih.govresearchgate.net This complexation is driven by various non-covalent interactions and can enhance the stability of the doxycycline molecule. nih.govresearchgate.net Similar enthalpy- and entropy-driven complexation occurs between doxycycline and β-cyclodextrin. nih.gov Theoretical studies have also explored the inclusion complexation of doxycycline with modified cyclodextrins, indicating that hydrogen bonding plays a significant role in the stability of these host-guest systems. academie-sciences.fr

Advanced Formulation Science Research Materials Centric Perspective

Preparation of Novel Formulations (e.g., inclusion complexes, nanocarriers)

There is a scarcity of published research on the preparation of novel formulations specifically utilizing Doxycycline (B596269) 5-sulfosalicylate. While the broader field of doxycycline research has seen significant advancements in drug delivery systems, these studies predominantly focus on the hyclate salt of doxycycline. researchgate.netknutd.edu.uaresearchgate.netnih.gov

For instance, research into doxycycline-loaded nanoparticles, such as polymeric nanoparticles and solid lipid nanoparticles, has been conducted to enhance the drug's therapeutic efficacy and overcome limitations like physicochemical instability. researchgate.netnih.govfrontiersin.org Similarly, inclusion complexes with cyclodextrins have been investigated to improve the photostability of doxycycline hyclate. researchgate.netnih.gov

However, direct adaptations or studies of these technologies with Doxycycline 5-sulfosalicylate are not found in the reviewed literature. The preparation of α-6-doxycycline 5-sulfosalicylate is described in patent literature as a step in the synthesis of doxycycline hydrochloride. google.com This process involves the hydrogenation of a precursor followed by reaction with 5-sulfosalicylic acid. google.com The resulting this compound is then typically converted to the final active pharmaceutical ingredient. google.com

Solvent Effects on Formulation Characteristics

In the context of formulations, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N-methyl-2-pyrrolidone (NMP) have been used to dissolve doxycycline hyclate for in situ forming gels. nih.gov The addition of doxycycline hyclate to these solvent systems was found to decrease the surface tension of the formulation. nih.gov However, specific data on how different solvents would affect the stability, solubility, and ultimately the performance of formulations containing this compound remains an uninvestigated area.

Solid Solution and Suspension Formation Studies

There is no specific research available on the formation of solid solutions or suspensions of this compound. The preparation of a suspension of this compound is mentioned in a patent, where the crude salt is reacted in an aqueous solution to be converted to the doxycycline base. googleapis.com

The formation of a suspension for a pediatric oral formulation of doxycycline is described, where tablets are soaked in a vehicle and levigated to form a smooth paste, which is then diluted to the final volume. sickkids.ca This process creates a suspension, but it utilizes doxycycline tablets without specifying the salt form. The resulting product is noted to be very viscous initially. sickkids.ca

Rheological Properties of this compound in Research Formulations

Specific studies detailing the rheological properties of this compound in research formulations are absent from the current body of scientific literature. Rheological studies have been conducted on formulations containing doxycycline hyclate, such as in situ gels and topical hydrogels. researchgate.netfarmaciajournal.comfarmaciajournal.com

For instance, in studies of collagen-doxycycline hyclate hydrogels, all formulations exhibited non-Newtonian, pseudoplastic behavior. farmaciajournal.comfarmaciajournal.com The viscosity of these hydrogels was found to increase with a higher degree of cross-linking. farmaciajournal.comfarmaciajournal.com Another study on a cellulose (B213188) acetate (B1210297) butyrate-based in situ gel containing doxycycline hyclate also investigated its rheological behavior, demonstrating shear-thinning properties. researchgate.net These findings, while informative for doxycycline formulations in general, cannot be directly extrapolated to this compound due to potential differences in molecular interactions and solid-state properties conferred by the different salt forms.

The following table summarizes the types of research that have been conducted on doxycycline, primarily the hyclate salt, which could serve as a basis for future investigations into this compound.

Formulation TypeDoxycycline Salt StudiedKey Findings
Inclusion Complexes HyclateEnhanced photostability with β-cyclodextrin. nih.gov
Nanoparticles HyclatePolymeric and solid lipid nanoparticles developed to improve drug delivery. researchgate.netnih.govfrontiersin.org
In Situ Gels HyclateFormulated with solvents like DMSO and NMP; exhibited shear-thinning properties. nih.govresearchgate.net
Hydrogels HyclateCollagen-based hydrogels showed non-Newtonian, pseudoplastic behavior. farmaciajournal.comfarmaciajournal.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Doxycycline 5-sulfosalicylate complexes?

  • Methodological Answer : Synthesis typically involves reacting doxycycline with 5-sulfosalicylic acid under controlled pH and temperature conditions. Characterization employs techniques such as single-crystal X-ray diffraction (for structural elucidation), IR spectroscopy (to confirm ligand coordination), and elemental analysis (to verify stoichiometry). For example, cobalt(II) 5-sulfosalicylate complexes were synthesized using benzohydrazide as a co-ligand and analyzed via ICP-AES for metal content . Similar protocols can be adapted for doxycycline derivatives by adjusting reaction solvents and molar ratios .

Q. How can researchers validate analytical methods for quantifying this compound in pharmaceutical formulations?

  • Methodological Answer : Enzymatic or chromatographic methods should be validated for accuracy, precision, and sensitivity. For instance, a recovery study with statistical analysis (e.g., %RSD < 2%) ensures repeatability. Evidence from enzymatic assays for doxycycline highlights the importance of linear calibration curves (e.g., 0.1–10 µg/mL range) and cross-validation with HPLC to confirm specificity . Include robustness testing under varying pH, temperature, and storage conditions to assess method stability.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for skin/eye protection (Category 1 hazards) and environmental precautions. Use local exhaust ventilation to prevent inhalation of粉尘, and avoid aqueous discharge due to acute aquatic toxicity (LC50 < 1 mg/L). Emergency measures include immediate rinsing for eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies using differential scanning calorimetry (DSC) to detect phase transitions and thermogravimetric analysis (TGA) to assess decomposition thresholds. For instance, discrepancies in可燃性粉尘云 formation (noted in safety data) require testing under controlled humidity and particle size distributions . Pair these with spectroscopic monitoring (e.g., FT-IR) to track structural degradation over time.

Q. What strategies optimize the design of coordination polymers involving this compound for antimicrobial studies?

  • Methodological Answer : Focus on ligand-to-metal charge transfer (LMCT) and chelation effects. For example, polynuclear bismuth(III) 5-sulfosalicylate complexes showed enhanced Helicobacter pylori inhibition due to improved solubility and ligand geometry. Use high-throughput X-ray diffraction to screen crystal packing efficiency and adjust synthetic conditions (e.g., solvent polarity, counterion selection) to enhance bioactivity .

Q. How do researchers assess the long-term environmental impact of this compound in aquatic ecosystems?

  • Methodological Answer : Perform chronic toxicity assays using Daphnia magna or algae, adhering to OECD guidelines. Measure EC50 values over 21–28 days to evaluate长期水生毒性 (GHS Category 2). Combine this with photodegradation studies under UV light to model environmental persistence. Computational tools like QSAR can predict metabolite toxicity, while LC-MS/MS identifies degradation byproducts .

Q. What experimental designs address conflicting data on the polymorphic forms of this compound?

  • Methodological Answer : Employ polymorph screening via solvent-mediated crystallization (e.g., using ethanol/water mixtures) and analyze outcomes with powder XRD. For discrepancies in reported crystal structures, refine data using Rietveld analysis or compare with Cambridge Structural Database entries. Evidence from cobalt(II) 5-sulfosalicylate complexes demonstrates the role of co-ligands (e.g., benzohydrazide) in stabilizing specific polymorphs .

Methodological Considerations

  • Data Contradiction Analysis : Use systematic reviews (Cochrane guidelines) to evaluate bias in published studies. For example, conflicting bioactivity data may stem from variations in microbial strains or assay protocols; address this by standardizing test conditions and reporting MIC/MBC values with 95% confidence intervals .
  • Experimental Reproducibility : Document synthetic parameters (e.g., pH ±0.1, temperature ±1°C) and raw data transparency per RSC guidelines. Provide crystallographic CIF files for peer validation .

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